REACTION_CXSMILES
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[CH3:1][N:2]1[C:7]([CH3:10])([CH2:8][CH3:9])[CH2:6][CH:5]([OH:11])[CH:4]([CH3:12])[C:3]1([CH3:15])[CH2:13][CH3:14].C(N(CC)CC)C.[CH3:23][Si:24]([CH3:27])([CH3:26])Cl>O1CCOCC1>[CH3:1][N:2]1[C:7]([CH3:10])([CH2:8][CH3:9])[CH2:6][CH:5]([O:11][Si:24]([CH3:27])([CH3:26])[CH3:23])[CH:4]([CH3:12])[C:3]1([CH3:15])[CH2:13][CH3:14]
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Name
|
|
Quantity
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21.1 g
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Type
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reactant
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Smiles
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CN1C(C(C(CC1(CC)C)O)C)(CC)C
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
10.9 g
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Type
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reactant
|
Smiles
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C[Si](Cl)(C)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the same procedure of reaction and isolation
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Name
|
|
Type
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product
|
Smiles
|
CN1C(C(C(CC1(CC)C)O[Si](C)(C)C)C)(CC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |